molecular formula C18H13N B12533819 1-Naphthalen-1-yl-1H-indole

1-Naphthalen-1-yl-1H-indole

Cat. No.: B12533819
M. Wt: 243.3 g/mol
InChI Key: VACUGEBNZAYOPI-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-1H-indole is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring a naphthalene moiety linked to an indole ring have been identified as key structures in the exploration of new antiviral and anticancer activities . In antiviral research, structurally similar 1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione derivatives have demonstrated potent activity against a spectrum of viruses, including Herpes Simplex Virus types 1 and 2 (HSV-1 & HSV-2), Vesicular Stomatitis Virus (VSV), and Respiratory Syncytial Virus (RSV) at low micromolar concentrations . Molecular modeling studies suggest these analogs may function by interacting with viral surface glycoproteins, such as gB and gD in HSV, potentially inhibiting the initial stages of viral entry into host cells . In oncology research, the naphthalene-indole architecture is a recognized pharmacophore. Related molecular frameworks are under investigation for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) . The proposed mechanisms of action for these compounds include the induction of cell cycle arrest and the promotion of apoptosis in cancerous cells . The indole nucleus itself is a privileged structure in drug discovery, known to mimic the structure of peptides and bind reversibly to proteins, which underpins its wide range of biological activities . This product is provided for research purposes to support the exploration of these and other potential applications. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

1-naphthalen-1-ylindole

InChI

InChI=1S/C18H13N/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-13H

InChI Key

VACUGEBNZAYOPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CC4=CC=CC=C43

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and elemental composition of 1-Naphthalen-1-yl-1H-indole and to gain structural information from its fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. researchgate.netnih.gov For this compound (C₁₈H₁₃N), the calculated exact mass of the neutral molecule is 243.1048. HRMS analysis would be expected to measure the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) of the theoretical value, thus confirming its elemental composition. mdpi.comacs.org

Table 3: HRMS Data for this compound

Ion Formula Calculated m/z Expected HRMS Result
[M+H]⁺C₁₈H₁₄N⁺244.1121244.1121 ± 0.0005

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile compounds. nih.govchemrxiv.org In the positive ion mode, ESI-MS of this compound would primarily generate the protonated molecule, [M+H]⁺, at m/z 244.1. rsc.orgresearchgate.net By inducing fragmentation of this precursor ion (a process known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information. The cleavage of the bond between the indole (B1671886) nitrogen and the naphthalene (B1677914) ring is an expected primary fragmentation pathway.

Table 4: Expected ESI-MS/MS Fragmentation Pattern for [C₁₈H₁₃N+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Structure of Fragment Neutral Loss
244.1117.1Indole radical cationC₁₀H₇ (Naphthyl radical)
244.1128.1Naphthalene cationC₈H₆N (Indole moiety)

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform-Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and chemical bonds present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for qualitative analysis.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the indole and naphthalene ring structures. Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹. orientjchem.org

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings of both indole and naphthalene. orientjchem.org

C-N Stretching: The stretching vibration of the bond connecting the naphthalene ring to the indole nitrogen would appear in the fingerprint region.

Aromatic C-H Bending (Out-of-Plane): These vibrations, appearing in the 900-675 cm⁻¹ region, are highly characteristic of the substitution pattern on the aromatic rings.

The typical FT-IR spectrum of indole shows a stretching vibration band at 3406 cm⁻¹ which is attributed to the N-H peak. researchgate.net However, in this compound, this N-H bond is replaced by a C-N bond, so the characteristic N-H stretching vibration will be absent. The spectrum will be dominated by the aromatic C-H and C=C stretching and bending modes of the fused ring systems.

Interactive Data Table: Expected FT-IR Peaks for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Indole and Naphthalene Rings
Aromatic C=C Stretch1600-1450Indole and Naphthalene Rings
C-N Stretch1300-1200Naphthyl-Indole Linkage
Aromatic C-H Bend900-675Indole and Naphthalene Rings

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. edinst.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For a molecule like this compound, Raman spectroscopy would provide valuable information about the vibrations of the carbon-carbon bonds within the aromatic rings.

The Raman spectrum would be expected to show strong bands for the symmetric breathing vibrations of the indole and naphthalene rings. The interpretation of Raman spectra often benefits from comparison with theoretical calculations, such as those from Density Functional Theory (DFT), to assign the observed bands to specific vibrational modes. nih.gov Inconsistencies in the assignment of Raman bands can often be resolved by comparing experimental and predicted isotope shifts. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the indole and naphthalene chromophores, with some modifications due to the electronic interaction between the two ring systems.

Indole Chromophore: Indole typically exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov

Naphthalene Chromophore: Naphthalene also has characteristic absorption bands in the UV region.

The conjugation between the indole and naphthalene rings in this compound is likely to cause a red shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The solvent polarity can also influence the position of the λ_max values.

Interactive Data Table: Expected UV-Vis Absorption for this compound

TransitionExpected λ_max (nm)Chromophore
π → π250-300Naphthalene and Indole
π → π300-350Conjugated System

The study of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine, a related compound, showed a UV/Visible absorption maximum at 284 nm in DMSO. orientjchem.org

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing Analysis

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The dihedral angle between the planes of the indole and naphthalene rings is a key conformational parameter. In a similar compound, 1-butyl-3-(1-naphthoyl)-1H-indole, the dihedral angle between the indole and naphthalene rings is 68.8 (5)°. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, allowing for comparison with theoretical models and related crystal structures.

Crystal Packing: The analysis would show how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking between the aromatic rings.

The crystal structure of 3-(naphth-1-ylmethyl)indole, a related compound, was determined to be in the triclinic crystal system with the space group P-1. researchgate.net X-ray crystallography revealed the presence of two conformers in this compound arising from the flipping of the naphthalene unit. researchgate.net

Interactive Data Table: Illustrative Crystallographic Data for a Related Naphthalene-Indole Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.302(5)
b (Å)12.522(4)
c (Å)13.383(4)
α (°)111.9(1)
β (°)116.86(6)
γ (°)71.65(5)
Volume (ų)1726.429
Z4

Data for 3-(naphth-1-ylmethyl)indole researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, with the molecular formula C₁₈H₁₃N, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 243.31 g/mol

Carbon (C): (18 * 12.011 / 243.31) * 100% = 89.09%

Hydrogen (H): (13 * 1.008 / 243.31) * 100% = 5.38%

Nitrogen (N): (1 * 14.007 / 243.31) * 100% = 5.76%

The experimentally determined percentages of C, H, and N for a purified sample of this compound should be in close agreement with these theoretical values, typically within ±0.4%. For the related compound 3-(naphth-1-ylmethyl)indole, the calculated elemental analysis was C 88.68%, H 5.88%, N 5.44%, which was consistent with the experimental findings. researchgate.net

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC89.09
HydrogenH5.38
NitrogenN5.76

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and other physical properties. For N-arylindoles and related naphthalene (B1677914) derivatives, DFT calculations have proven to be a reliable tool for structural analysis. pku.edu.cnresearchgate.net

Basis Set and Functional Selection Strategies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For indole (B1671886) derivatives and similar aromatic compounds, a common and effective approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with Pople-style basis sets like 6-311++G(d,p). researchgate.netnih.gov

The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. researchgate.net The 6-311++G(d,p) basis set is a split-valence set that provides a flexible description of the electron distribution. researchgate.netnih.gov The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for the description of non-spherical electron distributions in bonded atoms. researchgate.net Other functionals like CAM-B3LYP and M06-2X have also been used in studies of related indole compounds to provide a comparative analysis of electronic properties. researchgate.net For instance, the M06-2X functional is noted for its good performance in studies involving non-covalent interactions. researchgate.net

Table 1: Common Basis Sets and Functionals in DFT Studies of Indole and Naphthalene Derivatives
ComponentTypeDescriptionCommon Examples
FunctionalHybridCombines Hartree-Fock exchange with DFT exchange-correlation. Good for general-purpose calculations.B3LYP
Long-range CorrectedImproves description of long-range interactions and charge-transfer excitations.CAM-B3LYP
Basis SetPople StyleSplit-valence basis sets with added polarization and diffuse functions for accuracy.6-311++G(d,p), 6-31G(d)
Correlation-ConsistentDesigned to systematically converge to the complete basis set limit.aug-cc-pVDZ

Conformational Analysis through Quantum Chemical Methods

In related N-arylsulfonylindole systems, DFT calculations have shown that the rotational barrier around the central S-N bond is relatively low, in the range of 2.5–5.5 kcal/mol. nih.gov This suggests that for 1-Naphthalen-1-yl-1H-indole, rotation around the C-N bond connecting the naphthalene and indole moieties would also be expected, leading to different conformational isomers. The V-shape is a common geometry for such linked aromatic systems. nih.gov Potential energy surface (PES) scans are a standard method to investigate these conformational changes and identify the most stable geometric arrangements. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is fundamental.

Frontier Molecular Orbital (FMO) Theory and Orbital Energy Landscapes

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity and electronic transitions. wikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

In molecules containing naphthalene and indole moieties, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is also spread across the π-system. researchgate.net For this compound, the HOMO is expected to be localized primarily on the indole ring, which is a known electron-rich heterocycle, with some contribution from the naphthalene ring. The LUMO would likely be distributed over both aromatic systems. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. researchgate.net

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
ParameterAbbreviationSignificance
Highest Occupied Molecular Orbital EnergyEHOMOAssociated with the capacity to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMOAssociated with the capacity to accept an electron.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Electron Density Distribution (e.g., MEP Surfaces, NBO Analysis)

To visualize the charge distribution and reactive sites of a molecule, computational chemists often employ Molecular Electrostatic Potential (MEP) surfaces and Natural Bond Orbital (NBO) analysis.

The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of a molecule. Red-colored regions indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue regions indicate positive potential, highlighting sites susceptible to nucleophilic attack. For this compound, the regions around the nitrogen atom of the indole ring are expected to show a negative potential.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis transitions)

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net Theoretical calculations for related indole and naphthalene structures have shown good agreement with experimental values, helping to assign specific signals to the corresponding nuclei. researchgate.netbohrium.com

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These calculations are often performed in conjunction with a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for the effect of the solvent on the electronic transitions. researchgate.net For a π-conjugated system like this compound, transitions from the HOMO to the LUMO are expected to dominate the lower-energy region of the UV-Vis spectrum.

Reaction Mechanism Pathway Exploration using Computational Methods

The synthesis of this compound, typically achieved through transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination, involves complex mechanistic pathways. researchgate.netnih.govmit.edumdpi.com Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these intricate reaction coordinates.

For the N-arylation of indoles, DFT calculations can model the potential energy surface of the reaction, mapping out the energy changes as reactants are converted to products. While specific data for the this compound synthesis is not extensively published, related studies on copper-catalyzed amination of aryl halides offer valuable insights. The energy barriers for the key steps are calculated to predict the most favorable reaction pathway.

Table 1: Hypothetical Energy Barriers for Key Steps in a Copper-Catalyzed N-Arylation of Indole with 1-Iodonaphthalene (B165133)

Reaction StepTransition StateCalculated Energy Barrier (kcal/mol)
Formation of Copper-Indolide ComplexTS15-10
Oxidative Addition of 1-IodonaphthaleneTS215-25
Reductive Elimination to form ProductTS310-15

Note: This table is illustrative and based on typical values from computational studies of related Ullmann-type reactions. The actual values for the specific reaction may vary.

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. researchgate.net Computational models can account for these effects through various solvation models, such as implicit and explicit models.

In the context of the synthesis of this compound, computational modeling can predict how different solvents stabilize or destabilize the reactants, intermediates, and transition states. For instance, in palladium-catalyzed C-H functionalization of indoles, the solvent has been shown to control the regioselectivity of the reaction. researchgate.net Polar solvents might favor pathways involving charged intermediates, while nonpolar solvents might favor concerted mechanisms.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk solvent effect by representing the solvent as a continuous dielectric medium. This approach allows for the calculation of solvation energies and their impact on the reaction's energy profile.

Table 2: Predicted Relative Reaction Rates in Different Solvents for a Hypothetical N-Arylation Reaction

SolventDielectric Constant (ε)Predicted Relative Rate
Toluene2.41.0
Dioxane2.20.8
Dimethylformamide (DMF)36.75.2
Acetonitrile37.56.0

Note: This table is illustrative and demonstrates the expected trend of reaction rate enhancement in more polar solvents for reactions proceeding through polar transition states.

Intermolecular Interaction Analysis (e.g., π-π Stacking Interactions)

The structure of this compound, with its two large aromatic systems, the indole and the naphthalene rings, suggests the importance of non-covalent interactions, particularly π-π stacking. These interactions are crucial in determining the compound's solid-state packing, its interaction with biological targets, and its properties in materials science. mdpi.comrsc.org

Computational analysis can quantify the strength and preferred geometry of these interactions. Studies on related systems, such as the 1-naphthol (B170400) dimer, have revealed a surprising preference for π-π stacking over traditional hydrogen bonding, highlighting the strength of these dispersion-driven interactions. nih.govresearchgate.net For this compound, the interaction between the indole and naphthalene moieties can be analyzed through methods like Symmetry-Adapted Perturbation Theory (SAPT) or by calculating the interaction energies at various orientations.

These calculations typically show that a parallel-displaced or a T-shaped arrangement is energetically more favorable than a perfectly face-to-face stacking, due to the minimization of electrostatic repulsion between the electron clouds of the aromatic rings. mdpi.com

Table 3: Calculated Interaction Energies for Different Orientations of Indole and Naphthalene

OrientationInteraction Energy (kcal/mol)
Parallel-Displaced-3.5 to -5.0
T-shaped-2.5 to -4.0
Face-to-Face (Sandwich)-1.5 to -2.5

Note: This table presents typical interaction energy ranges for π-π stacking between aromatic systems and is intended to be illustrative.

Chemical Reactivity and Transformation Studies of 1 Naphthalen 1 Yl 1h Indole

Electrophilic Substitution Reactions on Indole (B1671886) and Naphthalene (B1677914) Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for understanding the reactivity of 1-Naphthalen-1-yl-1H-indole. The high electron density of the indole ring, in particular, makes it highly susceptible to attack by electrophiles. researchgate.net

The site of electrophilic attack is dictated by the relative activation and directing effects of the substituents on both the indole and naphthalene rings.

Naphthalene Moiety: The naphthalene ring is less reactive towards electrophiles compared to the indole ring. In general, electrophilic substitution on naphthalene favors the α-position (C1) over the β-position (C2) due to the formation of a more stable carbocation intermediate. pearson.com In this compound, the indol-1-yl group attached to the C1 position of the naphthalene ring acts as an activating group through resonance donation from the nitrogen lone pair. This effect would direct potential electrophiles to the ortho (C2 and C8) and para (C4) positions. However, given the superior nucleophilicity of the indole C3 position, reactions are expected to occur overwhelmingly on the indole ring.

A summary of the predicted regioselectivity for common electrophilic substitution reactions is presented below.

Reaction TypeReagent(s)Predicted Major Product
NitrationHNO₃/Ac₂O1-(Naphthalen-1-yl)-3-nitro-1H-indole
HalogenationNBS or NCS3-Bromo-1-(naphthalen-1-yl)-1H-indole
SulfonationSO₃-Pyridine complex1-(Naphthalen-1-yl)-1H-indole-3-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃3-Acyl-1-(naphthalen-1-yl)-1H-indole
Vilsmeier-Haack FormylationDMF/POCl₃1-(Naphthalen-1-yl)-1H-indole-3-carbaldehyde

The choice of catalyst is crucial for controlling the outcome of electrophilic substitution reactions, particularly for indoles, which are prone to polymerization under strongly acidic conditions. quimicaorganica.org

Lewis and Brønsted Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are effective catalysts for reactions such as Friedel-Crafts acylation and some halogenations by generating a more potent electrophile. pearson.comnih.gov However, their high acidity can lead to side reactions. Milder solid acid catalysts, such as montmorillonite (B579905) clay, can be used to promote electrophilic substitutions while minimizing degradation of the indole nucleus. niscpr.res.in

Specialized Reagents: For reactions like nitration and sulfonation, conditions must be carefully controlled. The use of nitric acid in acetic anhydride (B1165640) or the sulfur trioxide-pyridine complex provides the electrophile under conditions mild enough to avoid polymerization. quimicaorganica.org For Vilsmeier-Haack formylation, the electrophile is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.org

Nucleophilic Additions and Substitutions

Nucleophilic reactions on this compound primarily relate to the methods of its synthesis rather than subsequent transformations. The formation of the core structure itself is a prime example of a nucleophilic substitution reaction.

The synthesis of N-arylindoles is commonly achieved through transition-metal-catalyzed cross-coupling reactions where the indole nitrogen acts as the nucleophile. nih.gov Key methods include:

Ullmann Condensation: This involves the copper-catalyzed reaction of an indole with an aryl halide (e.g., 1-iodonaphthalene). acs.orgresearchgate.net The reaction typically requires a base to deprotonate the indole N-H, forming the more nucleophilic indolide anion, and often proceeds at elevated temperatures. acs.org

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that also pairs an indole with an aryl halide. This method often allows for milder reaction conditions compared to the Ullmann reaction. nih.gov

Direct nucleophilic substitution on the C2 position of the indole ring is also possible under specific conditions, for instance, by using a 1-methoxy-substituted indole as the starting material, which acts as an electrophile at C2. nii.ac.jp Furthermore, while uncommon, SN2-type reactions on the indole nitrogen have been proposed in the chemistry of 1-hydroxyindoles, suggesting the possibility of displacing a group from the N1 position under specific activating conditions. clockss.org

Oxidative and Reductive Transformations of the Core Structure

Both the indole and naphthalene rings can undergo oxidation and reduction, with the specific outcome depending on the reagents and reaction conditions.

Oxidation: The electron-rich indole ring is generally more susceptible to oxidation than the naphthalene ring. Oxidative processes can lead to a variety of products, including oxindoles or ring-opened structures. The naphthalene ring is relatively stable to oxidation but can be cleaved under harsh conditions (e.g., with strong oxidizing agents like potassium permanganate) to yield phthalic acid derivatives. Naphthols, which are hydroxylated naphthalenes, are known to undergo autoxidation to form quinones. Microbial metabolism of naphthalene often proceeds through initial oxidation by dioxygenase enzymes to form diols. nih.gov

Reduction: Catalytic hydrogenation or reduction with dissolving metals can be used to reduce one or both aromatic systems. The naphthalene ring can be selectively reduced. For example, a Birch-type reduction using sodium in liquid ammonia (B1221849) can yield 1,4-dihydronaphthalene (B28168) derivatives. researchgate.net More extensive catalytic hydrogenation can lead to the fully saturated decalin system. The indole ring can also be reduced, typically at the C2-C3 double bond of the pyrrole (B145914) ring, to afford the corresponding indoline (B122111) derivative. The relative reactivity of the two rings towards reduction would depend on the specific catalytic system employed.

Ligand Chemistry and Metal Complexation

Indole-containing molecules are prevalent in coordination chemistry, where they can serve as ligands for various metal centers. nih.gov While no specific metal complexes of this compound have been detailed in the literature, the potential for this molecule to act as a ligand can be inferred from related structures.

The coordination of this compound to a metal center could theoretically occur through several modes:

N-Coordination: Direct coordination through the lone pair of the indole nitrogen is possible, although the participation of these electrons in the aromatic system and significant steric hindrance from the bulky naphthalene group may render this mode less favorable.

π-Coordination: The electron-rich aromatic systems of both the indole and naphthalene rings could engage in π-bonding with a metal center.

In practice, indole-based ligands often incorporate additional donor atoms to form more stable chelate complexes. orientjchem.orgnih.govresearchgate.netresearchgate.net For example, Schiff bases derived from indole and naphthalene precursors have been shown to act as bidentate N,N or N,O donors, coordinating to metal ions like Pd(II), Ni(II), Cr(III), and Co(II). orientjchem.orgresearchgate.net These complexes have been observed to adopt various geometries, including tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the ligands. orientjchem.orgnih.gov

Synthesis of Novel Metal-Organic Frameworks

The use of this compound as a primary organic linker in the synthesis of metal-organic frameworks (MOFs) has not been specifically reported in the surveyed literature. However, the structural characteristics of this molecule suggest its potential as a ligand for the construction of novel MOFs. The indole nitrogen and the aromatic system can offer potential coordination sites.

For this molecule to be effectively utilized as a linker, it would likely require functionalization with coordinating groups, such as carboxylates, pyridyls, or amines, which are commonly employed in MOF synthesis. nih.govscispace.comunl.edu The general strategy involves the reaction of a functionalized organic linker with a metal salt or metal cluster under solvothermal or other suitable conditions. researchgate.net

Table 1: Potential Functional Groups for MOF Linker Synthesis

Functional GroupPotential Position on this compoundRationale
Carboxylic AcidIndole C5 or C6; Naphthalene RingForms strong coordination bonds with a wide variety of metal ions.
PyridylAttached to Indole or Naphthalene RingOffers directional coordination and can lead to specific network topologies.
AminoIndole C5 or C6; Naphthalene RingCan be post-synthetically modified or directly coordinate to metal centers.
Phosphonic AcidAttached to Indole or Naphthalene RingProvides robust linkers with high thermal and chemical stability. nih.gov

The resulting MOFs could exhibit interesting properties, such as porosity for gas storage and separation, or luminescence originating from the naphthalene moiety, making them candidates for sensing applications. The bulky nature of the naphthalenyl group could also lead to the formation of MOFs with large pore volumes.

Derivatization and Functionalization Strategies

The derivatization of this compound can be approached by targeting the indole nucleus or the naphthalene ring. These modifications are crucial for tuning the molecule's electronic, optical, and biological properties, as well as for preparing more complex molecular architectures.

Modification at the Indole Nitrogen and Carbon Positions

The indole core of this compound presents several sites for functionalization. While the nitrogen atom is already substituted with a naphthalene ring, the carbon atoms of the pyrrole ring, particularly C2 and C3, are susceptible to electrophilic attack.

Modification at Indole Nitrogen:

Direct modification at the indole nitrogen is not possible due to the existing N-naphthalenyl bond. However, the presence of the aryl group at this position influences the reactivity of the indole ring.

Modification at Indole Carbon Positions:

The C3 position of the indole ring is generally the most nucleophilic and therefore the primary site for electrophilic substitution. The C2 position can also be functionalized, often through directed metalation reactions.

Common electrophilic substitution reactions at the C3 position include:

Vilsmeier-Haack Reaction: Introduction of a formyl group using phosphoryl chloride and dimethylformamide.

Mannich Reaction: Aminomethylation using formaldehyde (B43269) and a secondary amine.

Friedel-Crafts Acylation: Acylation using an acyl chloride or anhydride with a Lewis acid catalyst.

Directed ortho-metalation (DoM) strategies can be employed for C2 functionalization. This typically involves deprotonation at the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophile.

Table 2: Representative Functionalization Reactions of the Indole Core

ReactionReagentsPosition of FunctionalizationProduct Type
Vilsmeier-HaackPOCl₃, DMFC3Indole-3-carboxaldehyde
Mannich ReactionCH₂O, R₂NHC33-(Aminomethyl)indole
Friedel-Crafts AcylationRCOCl, AlCl₃C33-Acylindole
Directed Metalationn-BuLi, then E⁺C22-Substituted Indole

Functionalization of the Naphthalene Ring

The naphthalene ring in this compound is also amenable to functionalization, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the presence of the indole moiety, which acts as a substituent on the naphthalene ring. The indole group is generally considered to be an activating group.

Electrophilic substitution on naphthalene typically favors the α-position (C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. pearson.comwordpress.comlibretexts.org The directing effect of the indole substituent would further influence the position of attack.

Common electrophilic substitution reactions on the naphthalene ring include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent with or without a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Naphthalene Ring of this compound

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺4-Nitro-1-(naphthalen-1-yl)-1H-indole, 5-Nitro-1-(naphthalen-1-yl)-1H-indole
BrominationBr⁺4-Bromo-1-(naphthalen-1-yl)-1H-indole, 5-Bromo-1-(naphthalen-1-yl)-1H-indole
SulfonationSO₃1-(Naphthalen-1-yl)-1H-indole-4-sulfonic acid, 1-(Naphthalen-1-yl)-1H-indole-5-sulfonic acid

It is important to note that the reaction conditions, such as temperature and solvent, can significantly influence the regiochemical outcome of these reactions. wordpress.comlibretexts.org

Emerging Research Directions and Non Biological Applications

Application in Materials Science and Engineering

The promising photophysical properties of the 1-naphthalen-1-yl-1H-indole scaffold, particularly its fluorescence, have made it a candidate for investigation in materials science, with a focus on organic electronics and photonic materials.

Organic Electronics and Optoelectronic Devices

Naphthalene (B1677914) derivatives are recognized for their potential in organic electronic and optoelectronic devices, largely due to their inherent fluorescence properties. These compounds are considered valuable building blocks for creating novel organic semiconductors and light-emitting materials. The introduction of a naphthalene moiety into a molecular structure can enhance the photostability of the resulting material, a crucial factor for the longevity of organic electronic devices.

While direct applications of this compound in commercial organic light-emitting diodes (OLEDs) or other optoelectronic devices are not yet widely reported, the foundational characteristics of its constituent parts suggest significant potential. The indole (B1671886) nucleus, for its part, is a well-known electron donor and hole-transporting moiety. The combination of these two components in this compound could lead to materials with tailored charge transport and emissive properties. Research in this area is focused on synthesizing derivatives of this compound and characterizing their photophysical and electrochemical properties to assess their suitability for these applications.

Photonic Materials Research

In the field of photonic materials, the fluorescence of naphthalene-containing compounds is a key area of interest. The ability to absorb and emit light makes them suitable for applications such as optical data storage, light-harvesting arrays, and fluorescent probes. The specific fluorescence profile of this compound, including its excitation and emission wavelengths, quantum yield, and lifetime, would determine its utility in photonic devices.

Researchers are exploring how modifications to the indole or naphthalene rings, such as the addition of various functional groups, can tune these photophysical properties. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the emission wavelength, potentially leading to materials that emit light across the visible spectrum. The development of such "tunable" photonic materials is a significant goal in materials science.

Role as a Ligand or Scaffold in Catalysis

The nitrogen atom in the indole ring of this compound presents a potential coordination site for metal ions, suggesting its utility as a ligand in catalysis. The bulky naphthalene group could also provide steric hindrance that might influence the selectivity of catalytic reactions.

Design of Novel Catalysts with N-Naphthalene-Indole Scaffolds

The design of novel catalysts often involves the synthesis of new ligands that can modulate the activity and selectivity of a metal center. The N-naphthalene-indole scaffold offers a unique combination of electronic and steric properties. While specific examples of catalysts based on this compound are not extensively documented in current literature, the broader class of N-arylindoles is being investigated.

The synthesis of transition metal complexes with ligands containing both indole and naphthalene moieties is an active area of research. These studies aim to understand the coordination chemistry of such ligands and to explore the catalytic activity of the resulting complexes in various organic transformations.

Evaluation in Specific Chemical Transformations

Once novel catalysts based on the N-naphthalene-indole scaffold are synthesized, they need to be evaluated in specific chemical transformations. Potential applications could include cross-coupling reactions, hydrogenations, and oxidations, which are fundamental processes in organic synthesis. The performance of these catalysts would be assessed based on factors such as catalytic activity (turnover number and turnover frequency), selectivity (chemo-, regio-, and enantioselectivity), and stability. The electronic properties of the indole and naphthalene rings, as well as the steric bulk of the naphthalene group, would be expected to play a crucial role in determining the catalyst's performance.

Chemical Sensor Development (for non-biological analytes)

The development of chemical sensors for the detection of non-biological analytes is another promising area of research for this compound and its derivatives. The inherent fluorescence of the naphthalene moiety is a key feature that can be exploited for the design of "turn-on" or "turn-off" fluorescent sensors.

The general principle behind such sensors involves a change in the fluorescence properties of the sensing molecule upon interaction with a specific analyte. This change can be a quenching of fluorescence (turn-off) or an enhancement of fluorescence (turn-on). The indole part of the molecule can be functionalized to create a specific binding site for the target analyte.

While research specifically detailing this compound as a chemical sensor is still emerging, the foundational concepts are well-established with related indole-based and naphthalene-based fluorescent probes. For instance, a novel fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene has been developed for the sensitive and selective detection of sulfite (B76179) and bisulfite ions. nih.gov This probe demonstrated a significant color change and a change in fluorescence upon binding to the analytes, with a very low detection limit. nih.gov Similarly, indole-based fluorescent chemosensors have been designed for various applications, including the imaging of cellular components.

The table below summarizes the potential applications of this compound in the development of chemical sensors.

Application AreaSensing PrinciplePotential Analytes
Environmental MonitoringFluorescence quenching or enhancementHeavy metal ions, anions, organic pollutants
Industrial Process ControlColorimetric changespH, specific chemical species
Food SafetyChanges in fluorescence intensityContaminants, spoilage indicators

Exploration in Supramolecular Chemistry

The unique structural architecture of this compound, which combines two distinct and electronically rich aromatic systems, the indole and naphthalene rings, positions it as a molecule of significant interest in the field of supramolecular chemistry. This area of chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org The exploration of this compound in this context, while still an emerging field, is centered on its potential to form organized molecular assemblies through various non-covalent forces.

The primary driving forces for the self-assembly of molecules like this compound are non-covalent interactions, including π-π stacking, van der Waals forces, and potentially hydrogen bonding under specific circumstances. wikipedia.org The presence of both the electron-rich indole ring and the extended π-system of the naphthalene moiety suggests a strong propensity for π-π stacking interactions. rsc.orgnih.gov These interactions occur when aromatic rings align face-to-face or in a parallel-displaced manner, contributing to the stability of the resulting supramolecular structure. libretexts.org

In the case of this compound, several modes of π-π stacking can be envisioned:

Indole-Indole Stacking: Interactions between the indole moieties of adjacent molecules.

Naphthalene-Naphthalene Stacking: Interactions between the naphthalene rings of neighboring molecules.

Indole-Naphthalene Stacking: Hetero-stacking interactions between the indole ring of one molecule and the naphthalene ring of another.

The potential for this compound to participate in host-guest chemistry is another significant area of exploration. libretexts.org In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. wikipedia.org Given its size and aromatic nature, this compound could potentially act as a guest molecule, fitting into the cavities of various host systems such as cyclodextrins, calixarenes, or other molecular cages. nih.gov The binding in such complexes is driven by a combination of hydrophobic interactions and van der Waals forces. nih.gov

Conversely, assemblies of this compound could create cavities or channels capable of hosting smaller molecules or ions, although this application is less explored. The specific geometry and electronic nature of the binding pocket would determine the selectivity for certain guests.

While specific experimental data on the supramolecular assemblies of this compound is not yet widely available, the fundamental principles of supramolecular chemistry provide a strong basis for predicting its behavior. The interplay of π-π stacking and other non-covalent interactions is expected to lead to the formation of ordered structures in the solid state or in solution.

Conclusion and Future Perspectives

Summary of Current Research Advancements

Research pertinent to 1-Naphthalen-1-yl-1H-indole has primarily been centered on the development of synthetic methodologies for N-arylindoles as a broader class of compounds. Significant progress has been made in the N-arylation of indoles, providing a foundational toolkit for the synthesis of the target molecule.

Key synthetic advancements include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methodologies such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent and well-established routes for forming the C-N bond between an aryl group and the indole (B1671886) nitrogen. organic-chemistry.orgnih.gov These reactions have been refined to proceed under milder conditions and with greater functional group tolerance. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands in palladium catalysis has been shown to be effective for the N-arylation of a variety of indoles with aryl halides and triflates. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate copper-catalyzed N-arylation reactions, often leading to higher yields in shorter reaction times and using environmentally benign solvents. rsc.orgnih.gov

One-Pot Procedures: Efficient one-pot, three-component syntheses have been developed, combining processes like the Fischer indolisation with subsequent N-arylation, which streamlines the production of N-arylindoles. rsc.orgnih.govrsc.org

While these synthetic strategies are broadly applicable, specific studies detailing the optimized synthesis of this compound are not extensively reported. The biological and physicochemical properties of the indole and naphthalene (B1677914) moieties are well-documented individually, suggesting potential applications. The indole nucleus is a "privileged scaffold" in drug design, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Similarly, naphthalene derivatives are explored in medicinal chemistry for their therapeutic potential and in materials science for their photophysical properties. mdpi.commdpi.comphotochemcad.comresearchgate.net

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the robust synthetic framework for N-arylindoles, there is a significant lack of specific data concerning this compound. The primary knowledge gaps are:

Lack of Characterization Data: There is a scarcity of published spectroscopic and physicochemical data for this compound. Comprehensive characterization using modern analytical techniques is required to establish a definitive profile of the compound.

Unexplored Biological Activity: While related indole-naphthalene hybrids have been investigated for antimicrobial properties, the specific biological activities of this compound remain largely unexplored. orientjchem.orgresearchgate.net Systematic screening against various biological targets is needed to identify any potential therapeutic applications.

Unknown Photophysical and Electronic Properties: The combination of the indole and naphthalene chromophores suggests that this compound may possess interesting photophysical and electronic properties. However, there is a lack of experimental data on its absorption, emission, and charge transport characteristics, which are crucial for assessing its potential in organic electronics. gatech.edursc.org

Synthetic Optimization: While general methods for N-arylation exist, the optimal conditions for the high-yield synthesis of this compound, particularly concerning catalyst, ligand, base, and solvent systems, have not been systematically investigated. Challenges may arise from the steric hindrance of the naphthalene group. rsc.orgnih.gov

Proposed Future Research Avenues and Methodological Innovations

To address the existing knowledge gaps, a multi-pronged research approach is proposed, focusing on synthesis, characterization, and application-oriented investigations.

Future Research Avenues:

Systematic Biological Screening: A comprehensive evaluation of the biological activity of this compound is a high-priority research avenue. This should include in vitro screening for:

Anticancer Activity: Testing against a panel of human cancer cell lines to identify any cytotoxic or cytostatic effects.

Antimicrobial Activity: Evaluating its efficacy against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor of key enzymes implicated in various diseases.

Exploration in Materials Science: The unique electronic structure of this compound warrants investigation into its potential applications in organic electronics. Future studies should focus on:

Photophysical Characterization: Detailed investigation of its absorption and fluorescence properties, including quantum yield and lifetime measurements, to assess its potential as an emitter or sensitizer (B1316253) in organic light-emitting diodes (OLEDs).

Electrochemical Analysis: Studying its redox properties to determine its HOMO/LUMO energy levels, which are critical for designing and fabricating organic electronic devices.

Device Fabrication and Testing: Incorporating this compound as a component in prototype OLEDs or organic field-effect transistors (OFETs) to evaluate its performance.

Methodological Innovations:

Development of Greener Synthetic Protocols: Future synthetic work should focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. This could involve:

The use of heterogeneous catalysts that can be easily recovered and reused.

Employing flow chemistry techniques for a more controlled, scalable, and safer synthesis.

Exploring C-H activation as a more atom-economical approach to N-arylation, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Computational Modeling and Design: In silico studies, such as Density Functional Theory (DFT) calculations, should be employed to predict the geometric, electronic, and photophysical properties of this compound and its derivatives. This computational-guided approach can help in:

Understanding structure-property relationships.

Designing new derivatives with tailored properties for specific applications.

Predicting potential biological targets through molecular docking studies.

By systematically addressing these research challenges and pursuing the proposed future research avenues, the scientific community can fully elucidate the properties and potential applications of this compound, paving the way for its potential use in the development of new pharmaceuticals and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.